molecular formula C20H41NO B1628621 N-ethyloctadecanamide CAS No. 29878-14-6

N-ethyloctadecanamide

Cat. No.: B1628621
CAS No.: 29878-14-6
M. Wt: 311.5 g/mol
InChI Key: VLYFHHYLZLDEIU-UHFFFAOYSA-N
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Description

N-Ethyloctadecanamide (CAS: Not explicitly provided in evidence; molecular formula: C₂₀H₄₁NO) is a long-chain alkyl amide featuring an ethyl group attached to the nitrogen atom and an 18-carbon (octadecyl) acyl chain. This compound is characterized by its high melting point (77–78°C), as reported in synthetic studies . Its structural integrity is confirmed via ¹H NMR spectral data matching literature values, indicating purity and correct synthesis . This compound is primarily utilized in research settings, particularly in metabolic and lipophilic compound studies, due to its stability and hydrophobic properties.

Properties

CAS No.

29878-14-6

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N-ethyloctadecanamide

InChI

InChI=1S/C20H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h3-19H2,1-2H3,(H,21,22)

InChI Key

VLYFHHYLZLDEIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC

Origin of Product

United States

Comparison with Similar Compounds

Key Physical Properties

The table below compares N-ethyloctadecanamide with three analogs: N-ethylhexadecanamide , N,N-dimethyloctadecanamide , and N,N-dimethylhexadecanamide . Data are sourced from experimental melting points and structural analyses .

Compound Name Molecular Formula Melting Point (°C) Substitution Type Carbon Chain Length
This compound C₂₀H₄₁NO 77–78 N-ethyl C18
N-Ethylhexadecanamide C₁₈H₃₇NO 72 N-ethyl C16
N,N-Dimethyloctadecanamide C₂₀H₄₁NO 50–51.5 N,N-dimethyl C18
N,N-Dimethylhexadecanamide C₁₈H₃₇NO 39.5–40.5 N,N-dimethyl C16

Structural and Functional Insights

Chain Length Effects :

  • Increasing the acyl chain length from C16 (hexadecanamide) to C18 (octadecanamide) elevates melting points by 5–6°C for N-ethyl derivatives and ~10°C for N,N-dimethyl analogs. This trend aligns with enhanced van der Waals interactions in longer hydrocarbon chains, which stabilize crystalline structures .

Substitution Effects :

  • N-Ethyl vs. N,N-Dimethyl : N-Ethyl substitution consistently results in higher melting points than N,N-dimethyl substitution. For example, this compound melts at 77–78°C , whereas N,N-dimethyloctadecanamide melts at 50–51.5°C . The bulkier dimethyl groups may disrupt molecular packing, reducing lattice stability compared to the linear ethyl group .
  • Ethyl Substitution : The ethyl group’s linear structure allows tighter molecular alignment, fostering stronger intermolecular forces.

Functional Group Implications :

  • Unlike thioamides (e.g., compounds in ), which replace oxygen with sulfur, this compound retains the amide carbonyl group. Thioamides exhibit distinct reactivity (e.g., participation in radical reactions) and lower melting points due to reduced polarity .

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